molecular formula C18H42O4Si2 B12610393 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol CAS No. 875484-15-4

2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol

Cat. No.: B12610393
CAS No.: 875484-15-4
M. Wt: 378.7 g/mol
InChI Key: BTYUWTZMKONAFC-UHFFFAOYSA-N
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Description

2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is a compound that features two tert-butyl(dimethyl)silyl groups attached to a butane-1,4-diol backbone. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol is unique due to its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications compared to single silyl-protected compounds .

Properties

CAS No.

875484-15-4

Molecular Formula

C18H42O4Si2

Molecular Weight

378.7 g/mol

IUPAC Name

2,2-bis[[tert-butyl(dimethyl)silyl]oxymethyl]butane-1,4-diol

InChI

InChI=1S/C18H42O4Si2/c1-16(2,3)23(7,8)21-14-18(13-20,11-12-19)15-22-24(9,10)17(4,5)6/h19-20H,11-15H2,1-10H3

InChI Key

BTYUWTZMKONAFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CCO)(CO)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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